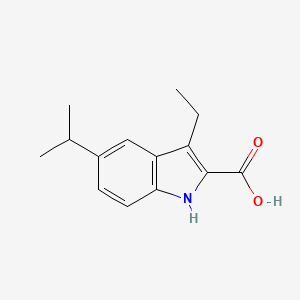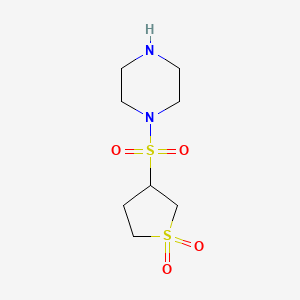
Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate: is a chemical compound with the molecular formula C₇H₅Br₂NaO₂S and a molecular weight of 335.98 g/mol . This compound is known for its high purity and is primarily used in research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate typically involves the bromination of 4-methylbenzenesulfinic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction parameters to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfinic acid group can be oxidized to sulfonic acid or reduced to sulfide under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: The major product is the corresponding sulfonic acid.
Reduction Reactions: The major product is the corresponding sulfide.
Aplicaciones Científicas De Investigación
Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and sulfinic acid group play crucial roles in these interactions, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Sodium 2,4-dibromo-5-methylbenzene-1-sulfinate
- Sodium 3,5-dibromo-4-methylbenzene-1-sulfinate
- Sodium 2,5-dichloro-4-methylbenzene-1-sulfinate
Comparison: Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C7H5Br2NaO2S |
|---|---|
Peso molecular |
335.98 g/mol |
Nombre IUPAC |
sodium;2,5-dibromo-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H6Br2O2S.Na/c1-4-2-6(9)7(12(10)11)3-5(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
OOSROKXPQDKWKD-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1Br)S(=O)[O-])Br.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)


![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)




![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)


![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)


